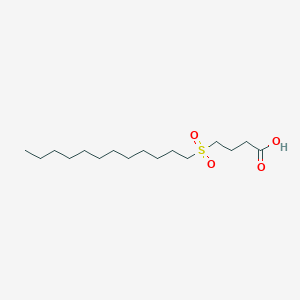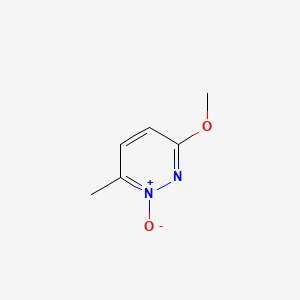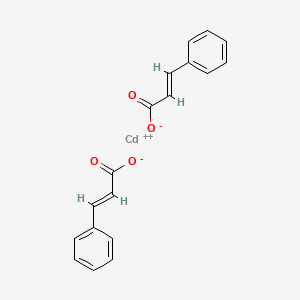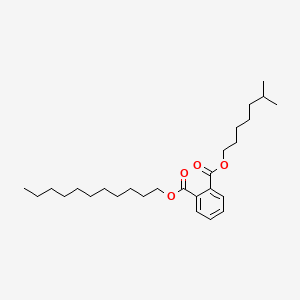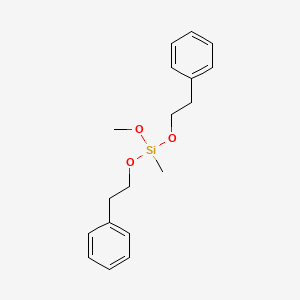
2-Methylcyclohexyl palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylcyclohexyl palmitate is an ester compound with the chemical formula C23H44O2. It is formed by the esterification of palmitic acid with 2-methylcyclohexanol. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylcyclohexyl palmitate typically involves the esterification reaction between palmitic acid and 2-methylcyclohexanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylcyclohexyl palmitate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol and palmitic acid.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts.
Major Products:
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohol and palmitic acid.
Substitution: New esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methylcyclohexyl palmitate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in esterification and transesterification studies.
Biology: The compound is studied for its potential effects on cell membranes and lipid metabolism.
Medicine: It is explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of 2-Methylcyclohexyl palmitate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane lipids and associated proteins.
Comparaison Avec Des Composés Similaires
2-Ethylhexyl palmitate: Another ester of palmitic acid, commonly used in cosmetics.
Isopropyl palmitate: Known for its use in personal care products.
Cetyl palmitate: Used as a thickening agent in cosmetics.
Uniqueness: 2-Methylcyclohexyl palmitate is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its branched cyclohexyl group provides different solubility and interaction characteristics compared to linear or other branched esters.
Propriétés
Numéro CAS |
97635-30-8 |
|---|---|
Formule moléculaire |
C23H44O2 |
Poids moléculaire |
352.6 g/mol |
Nom IUPAC |
(2-methylcyclohexyl) hexadecanoate |
InChI |
InChI=1S/C23H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-23(24)25-22-19-17-16-18-21(22)2/h21-22H,3-20H2,1-2H3 |
Clé InChI |
HEJYYMALYZHULQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC1CCCCC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



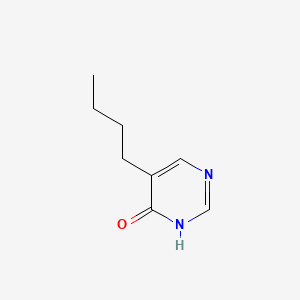
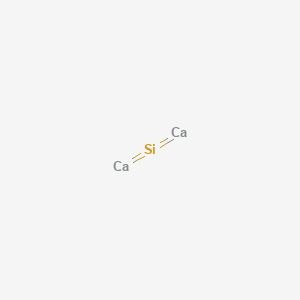
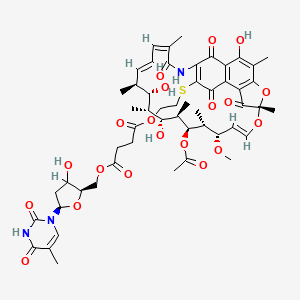
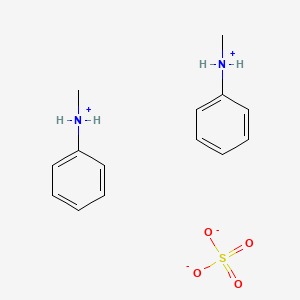

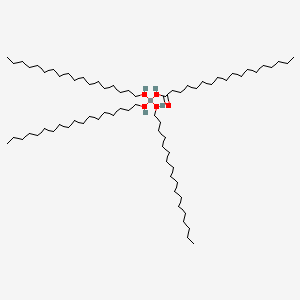
![N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine](/img/structure/B12658715.png)
